molecular formula C7H10N2O2 B3358965 Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide CAS No. 83056-59-1

Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide

Cat. No. B3358965
CAS RN: 83056-59-1
M. Wt: 154.17 g/mol
InChI Key: KKKHJYGCTVKQEM-UHFFFAOYSA-N
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Patent
US04766214

Procedure details

2-Hydroxymethyl-5-methylpyrazine-4-oxide (3.5 g) was dissolved under stirring in a solution of 8 ml of thionyl chloride in 20 ml of dry benzene containing 0.5 g of ZnCl2, keeping the temperature below 30° C. The reaction mixture was cautiously warmed 3 hours at 60° C., then cooled to room temperature, and filtered. The solvent was evaporated under reduced pressure. The oily residue was dissolved in a solution of sodium methoxide in methyl alcohol, previously prepared dissolving 0.6 of sodium in 30 ml of methyl alcohol. After refluxing 4 hours, the reaction solution was cooled at room temperature, filtered and evaporated to dryness. The residue was taken up with water and repeatedly extracted with ethyl ether. The organic phase was washed with water, dried and the solvent was evaporated to dryness; the residue treated with pentane gave 2-methoxymethyl-5-methylpyrazine-4-oxide (1.5 g), m.p. 69°-72° C.
Name
2-Hydroxymethyl-5-methylpyrazine-4-oxide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[N+:7]([O-:9])[C:6]([CH3:10])=[CH:5][N:4]=1.S(Cl)(Cl)=O.[Na].[CH:16]1C=CC=CC=1>CO.[Cl-].[Cl-].[Zn+2]>[CH3:16][O:1][CH2:2][C:3]1[CH:8]=[N+:7]([O-:9])[C:6]([CH3:10])=[CH:5][N:4]=1 |f:5.6.7,^1:14|

Inputs

Step One
Name
2-Hydroxymethyl-5-methylpyrazine-4-oxide
Quantity
3.5 g
Type
reactant
Smiles
OCC1=NC=C([N+](=C1)[O-])C
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in a solution of sodium methoxide in methyl alcohol
CUSTOM
Type
CUSTOM
Details
previously prepared
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with ethyl ether
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue treated with pentane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCC1=NC=C([N+](=C1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 152%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.